molecular formula C8H12N2O2S B13963848 N-ethyl-1-(pyridin-2-yl)methanesulfonamide

N-ethyl-1-(pyridin-2-yl)methanesulfonamide

Cat. No.: B13963848
M. Wt: 200.26 g/mol
InChI Key: MARBJZYNYNPXRN-UHFFFAOYSA-N
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Description

N-ethyl-1-(pyridin-2-yl)methanesulfonamide is a chemical compound with the molecular formula C8H12N2O2S It is characterized by the presence of a pyridine ring attached to an ethyl group and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-(pyridin-2-yl)methanesulfonamide typically involves the reaction of pyridine-2-ylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethylamine to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control of temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(pyridin-2-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-ethyl-1-(pyridin-2-yl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-1-(pyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-1-(pyridin-2-yl)methanesulfonamide is unique due to its specific structural features, such as the presence of an ethyl group and a methanesulfonamide group attached to the pyridine ring.

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

N-ethyl-1-pyridin-2-ylmethanesulfonamide

InChI

InChI=1S/C8H12N2O2S/c1-2-10-13(11,12)7-8-5-3-4-6-9-8/h3-6,10H,2,7H2,1H3

InChI Key

MARBJZYNYNPXRN-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)CC1=CC=CC=N1

Origin of Product

United States

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